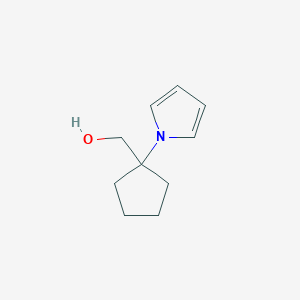

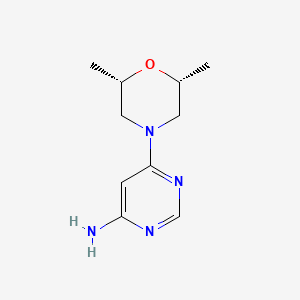

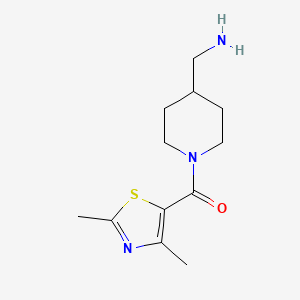

![molecular formula C11H20O2S B1474672 (1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol CAS No. 1690203-05-4](/img/structure/B1474672.png)

(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol

Descripción general

Descripción

(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol, hereafter referred to as “Cyclohexanol”, is an organic compound that has been extensively studied in the scientific community for its potential applications in a variety of fields. Cyclohexanol is a colorless, flammable liquid with a pleasant odor, and is primarily used as a precursor in the synthesis of other organic compounds. The compound has also been studied for its potential uses in pharmaceuticals, due to its interesting biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Oxetane Formation

The compound has been studied for its potential in intramolecular cyclization processes. For example, 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogs, when treated with base, result in oxetane or oxolane formation as the main products under specific conditions, highlighting its utility in generating cyclic structures from linear precursors. This process is significant in synthetic chemistry for constructing complex cyclic compounds from simpler ones, useful in pharmaceuticals and materials science (Murai, Ono, & Masamune, 1976); (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Synthesis of Bifunctional Building Blocks

A practical and low-cost synthesis route for related cyclohexanone compounds has been developed, utilizing inexpensive materials and simple conditions to achieve a high-yield transformation. This methodology is crucial for the scalable production of cyclohexanone derivatives, potentially applicable in various chemical industries, including pharmaceuticals and agrochemicals (Qinghong Zha et al., 2021).

Stereochemical Behaviors in Organic Synthesis

The stereochemical behaviors of cyclohexyl α-sulfonyl carbanions have been explored, providing insights into the influence of substituents on the stereochemical outcomes of reactions involving these intermediates. This research is important for understanding how to control stereochemistry in organic synthesis, which is vital for the creation of compounds with specific desired properties (R. Tanikaga, T. Nishikawa, & Naoki Tomita, 1999).

Novel Bioisosteres Development

The compound has been investigated as a precursor in the synthesis of 3-sulfanyl-oxetanes, which are proposed as novel bioisosteric replacements for certain functional groups in drug molecules. This innovation opens new avenues in drug design, offering alternatives for modifying drug properties such as solubility, stability, and biological activity without altering the pharmacophore (R. Croft et al., 2017).

Conformational Analysis and Electronic Interactions

Detailed conformational and electronic studies on derivatives of cyclohexanones have been conducted using semiempirical methods. These studies provide valuable information on the electronic interactions between different substituents and the backbone of cyclohexanone, contributing to the understanding of conformational preferences and reactivity patterns in cyclic systems (L. E. Faria, C. Donnici, & J. C. Lopes, 2003).

Propiedades

IUPAC Name |

(1S,2S)-2-(oxolan-2-ylmethylsulfanyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2S/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-12H,1-8H2/t9?,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUMRXCRDTUQTH-DVRYWGNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)SCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)SCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

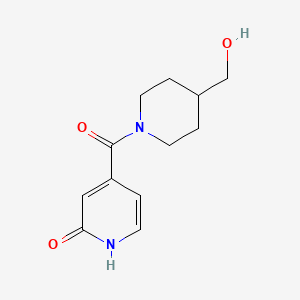

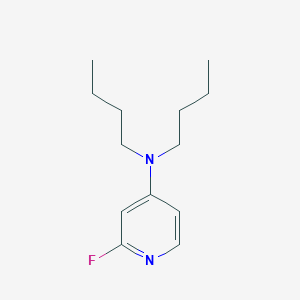

![N-[(2-Chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1474598.png)

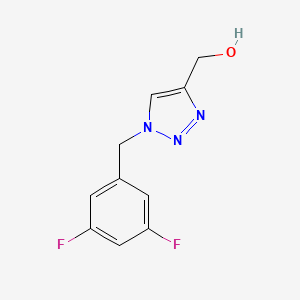

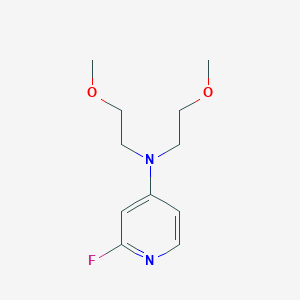

![[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol](/img/structure/B1474603.png)

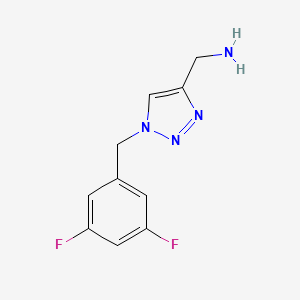

![2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B1474608.png)